molecular formula C11H24N2 B1465415 Tert-butyl[2-(piperidin-4-yl)ethyl]amine CAS No. 1251313-77-5

Tert-butyl[2-(piperidin-4-yl)ethyl]amine

Cat. No.: B1465415
CAS No.: 1251313-77-5
M. Wt: 184.32 g/mol
InChI Key: IGSSVXAOLPFJCE-UHFFFAOYSA-N
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Description

Tert-butyl[2-(piperidin-4-yl)ethyl]amine (IUPAC name: N-(tert-butyl)-2-(piperidin-4-yl)ethan-1-amine) is a secondary amine featuring a piperidin-4-yl ring linked via an ethyl chain to a bulky tert-butyl group. Its molecular formula is C11H24N2, with a molecular weight of 184.33 g/mol. This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, bromodomain inhibitors, and ATPase modulators . The tert-butyl group enhances metabolic stability and lipophilicity, making it advantageous for drug design .

Properties

IUPAC Name

2-methyl-N-(2-piperidin-4-ylethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-11(2,3)13-9-6-10-4-7-12-8-5-10/h10,12-13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSSVXAOLPFJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reaction of tert-butyl Chloroformate with 2-(piperidin-4-yl)ethylamine

  • Process : The primary amine 2-(piperidin-4-yl)ethylamine reacts with tert-butyl chloroformate to form the tert-butyl carbamate derivative.
  • Reagents : tert-butyl chloroformate, 2-(piperidin-4-yl)ethylamine, base (e.g., triethylamine).
  • Conditions : Mild temperatures, typically room temperature to slightly elevated.
  • Mechanism : Nucleophilic attack of the amine on the chloroformate carbonyl, displacing chloride and forming the carbamate.
  • Yields : Generally good yields reported; purity is enhanced by standard work-up procedures.
  • Notes : This method is widely used for Boc protection of amines, providing stability for further synthetic transformations.

Protection and Functionalization via Boc Protection and Subsequent Alkylation

  • Process : Starting from 4-cyanopiperidine, Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) and a tertiary base such as triethylamine.
  • Subsequent Steps : Deprotonation with lithium diisopropylamide (LDA), alkylation with electrophiles (e.g., paraformaldehyde), and quenching with ammonium salts to introduce hydroxymethyl or other substituents.
  • Deprotection : Boc group removal with trifluoroacetic acid (TFA) under mild acidic conditions.
  • Applications : Enables selective functionalization at the piperidine 4-position while protecting the amine functionality.

Coupling Reactions Using Activated Esters and Carbamate Intermediates

  • Process : After Boc protection, the compound can be coupled with various acyl chlorides or activated esters using coupling agents such as HBTU, HOBt, and bases like DIPEA.
  • Example : Coupling of deprotected amine with benzoyl chloride or hydroxysuccinimide esters to yield amide derivatives.
  • Conditions : Room temperature to moderate heating; solvents like dichloromethane or acetonitrile.
  • Yields : Moderate to high yields depending on the coupling partners and conditions.

Reaction Conditions and Reagents Analysis

Step Reagents/Conditions Notes
Boc Protection Di-tert-butyl dicarbonate (Boc2O), TEA Typically 1-3 equivalents of base; room temp
Alkylation LDA, paraformaldehyde, ammonium salts Requires low temperature for LDA deprotonation
Deprotection TFA (10% in CH2Cl2) Mild acidic conditions, efficient Boc removal
Coupling HBTU, HOBt, DIPEA, acyl chlorides/esters Facilitates amide bond formation, moderate heat
Nucleophilic Substitution Bases like K2CO3, DMF solvent Used for substitution on sulfonate or halide
  • Bases : Triethylamine (TEA) is preferred for Boc protection and coupling due to its moderate basicity and solubility.
  • Activating Agents : HBTU and HOBt are commonly used to activate carboxylic acids for amide bond formation.
  • Solvents : Dichloromethane, acetonitrile, and DMF are typical solvents for these reactions due to their polarity and ability to dissolve reagents.

Detailed Research Findings

  • Base Equivalents : For Boc protection and coupling, base equivalents range from 1 to 5, with 1.5 to 2 equivalents common for aqueous bases and 3 to 5 equivalents for tertiary amine bases to ensure complete reaction.
  • Reaction Yields : Boc protection and coupling steps generally yield 50-90%, depending on purification and reaction scale.
  • Selectivity : Boc protection is highly selective for amine groups; alkylation and coupling reactions show good regioselectivity when appropriate protecting groups are used.
  • Stability : The tert-butyl carbamate group is stable under a variety of reaction conditions but can be removed efficiently under acidic conditions (TFA) without affecting other functional groups.

Summary Table of Preparation Routes

Method Starting Material Key Reagents/Conditions Yield Range (%) Notes
Boc Protection of Amine 2-(piperidin-4-yl)ethylamine tert-butyl chloroformate, TEA, RT 70-90 Simple, high-yielding
Boc Protection + Alkylation 4-cyanopiperidine Boc2O, TEA, LDA, paraformaldehyde, NH4Cl 50-75 Multi-step, allows functionalization
Coupling with Acyl Chlorides Deprotected amine intermediates HBTU, HOBt, DIPEA, acyl chlorides, RT-40°C 50-80 Versatile for derivative synthesis
Nucleophilic Substitution Boc-protected piperidine derivatives K2CO3, DMF, 100°C 40-60 Used for substitution on sulfonate or halide

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the piperidine ring or the tert-butyl group, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the piperidine ring or tert-butyl group.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Tert-butyl[2-(piperidin-4-yl)ethyl]amine is utilized as a precursor in the synthesis of various bioactive compounds. Its ability to modify biological activity through structural variations is crucial in drug design.
    • For instance, it serves as an intermediate in the synthesis of norepinephrine reuptake inhibitors, which are important for treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .
  • Pharmacological Studies
    • The compound has been studied for its binding affinity to various receptors and enzymes, making it significant in understanding pharmacodynamics. Preliminary studies indicate potential therapeutic applications, including anti-inflammatory and analgesic effects .
    • A notable study examined its role as a chemical modulator of specific pathways, indicating its potential as a novel NLRP3 inhibitor, which could have implications in treating inflammatory diseases .
  • Targeted Protein Degradation (TPD)
    • This compound is important in the development of PROTACs (proteolysis targeting chimeras), which are innovative tools for targeted protein degradation. The compound's structural features allow it to act as a semi-flexible linker, optimizing drug-like properties and enhancing ternary complex formation .

Data Tables

Application Area Description References
Medicinal ChemistryPrecursor for synthesizing norepinephrine reuptake inhibitors
Pharmacological StudiesInvestigated for binding affinities and potential therapeutic uses
Targeted Protein DegradationUsed in PROTAC development to enhance drug-like properties and optimize ternary complex formation

Case Studies

  • Norepinephrine Reuptake Inhibitors
    • Research has demonstrated that derivatives of this compound exhibit significant activity as norepinephrine reuptake inhibitors. These compounds were synthesized through multi-step reactions involving the tert-butyl moiety to enhance solubility and receptor binding .
  • Inflammatory Disease Modulation
    • A study focused on the compound's role as an NLRP3 inhibitor showed promising results in reducing inflammation markers in vitro. This suggests that modifications of the compound could lead to new anti-inflammatory drugs with improved efficacy .
  • PROTAC Development
    • In the context of targeted protein degradation, this compound was incorporated into PROTACs designed to degrade specific proteins implicated in cancer progression. The results indicated enhanced degradation rates compared to traditional small molecules .

Mechanism of Action

The mechanism of action of tert-butyl[2-(piperidin-4-yl)ethyl]amine largely depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperidine ring is known to interact with various biological targets, potentially affecting neurotransmitter systems or enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(a) tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate
  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • Key Features : Contains a carbamate-protected amine (Boc group) instead of a free amine.
  • Applications : Used as a precursor in BET bromodomain inhibitors (e.g., compound 11a in ). The Boc group is removed under acidic conditions to yield the free amine .
  • Comparison : The carbamate protection reduces reactivity during synthesis, enabling selective functionalization. However, the tert-butyl group in both compounds contributes to similar steric and lipophilic properties .
(b) Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine
  • Molecular Formula : C10H22N2
  • Molecular Weight : 170.30 g/mol
  • Key Features : Substituted with ethyl and methyl groups on the amine instead of tert-butyl.
  • Applications : Found in kinase inhibitor synthesis (e.g., compound 99 in ).
(c) Benzyl (2-(piperidin-4-yl)ethyl)carbamate
  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 262.35 g/mol
  • Key Features : Uses a benzyloxycarbonyl (Cbz) protecting group.
  • Applications : Intermediate in TAAR1 agonist synthesis (e.g., compound 2 in ).
  • Comparison: The Cbz group requires hydrogenolysis for deprotection, unlike the acid-labile Boc group. This difference impacts synthetic route design .

Functional Analogues in Drug Discovery

(a) tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate
  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • Key Features: Combines a piperidine ring with a 2-aminoethyl side chain and Boc protection.
  • Applications : Precursor for neuroactive compounds (e.g., TAAR1 agonists). Deprotection yields a primary amine for further coupling .
  • Comparison : The primary amine offers greater nucleophilicity than the secondary amine in the target compound, enabling diverse derivatization .
(b) tert-Butyl (1-acetylpiperidin-4-yl)carbamate
  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.32 g/mol
  • Key Features : Acetylated piperidine nitrogen with Boc protection.
  • Applications: Intermediate in isoquinoline-based drug synthesis (e.g., ).
  • Comparison : Acetylation modifies the piperidine’s electronic properties, influencing binding interactions in target proteins .

Key Research Findings

Role in Drug Design : The tert-butyl group in the target compound enhances blood-brain barrier penetration in neuroactive compounds ().

Steric Effects : The tert-butyl group in tert-butyl[2-(piperidin-4-yl)ethyl]amine improves selectivity for hydrophobic enzyme pockets, as seen in p97 ATPase inhibitors ().

Metabolic Stability : Compared to ethyl/methyl-substituted analogues, the tert-butyl group reduces oxidative metabolism, extending half-life in vivo .

Q & A

Q. What are the common synthetic routes for synthesizing Tert-butyl[2-(piperidin-4-yl)ethyl]amine?

The synthesis typically involves multi-step procedures. For example, tert-butyl carbamate intermediates are coupled with piperidine derivatives via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions. A representative method uses tert-butyl (piperidin-4-yl)carbamate intermediates, which undergo alkylation with bromoethylamine derivatives. Catalysts such as Pd₂(dba)₃ and ligands like CyJohnPhos are critical for efficiency . Post-reaction purification via silica gel chromatography (e.g., 5–15% MeOH/CH₂Cl₂ gradients) ensures high purity .

Q. How is the structural characterization of this compound performed?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm backbone structure and substituent placement. For example, tertiary butyl protons appear as singlets at ~1.47 ppm, while piperidine protons show distinct splitting patterns .
  • Mass Spectrometry (LC-MS/HRMS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 578.3864 vs. calculated 578.3845) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, particularly for resolving stereochemistry and hydrogen-bonding networks .

Q. What safety precautions are required during handling?

While toxicity data are limited, standard precautions include:

  • Using fume hoods to avoid inhalation (H333 hazard code) .
  • Wearing nitrile gloves and goggles (P264/P280 safety protocols) .
  • Segregating waste for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions or impurities. Methodological solutions include:

  • Dose-Response Studies : Testing compound purity (>95% by HPLC) across multiple concentrations to identify threshold effects.
  • Structural Analogs : Comparing activity with derivatives (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) to isolate functional group contributions .
  • In Silico Modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinities to biological targets like GPCRs .

Q. What strategies optimize reaction yields in multi-step syntheses?

Key optimizations involve:

  • Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (Xantphos vs. BINAP) to enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reducing reaction times (e.g., from 24 hours to 2 hours at 80°C) .
  • Solvent Selection : Using anhydrous THF or toluene to minimize side reactions .

Q. How do functional groups influence the compound’s reactivity in medicinal chemistry?

The tert-butyl group enhances steric protection of the amine, reducing off-target interactions. The piperidine-ethylamine chain facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors). For example:

  • Amine Protonation : At physiological pH, the ethylamine group becomes positively charged, improving solubility and membrane penetration .
  • Piperidine Conformation : Chair conformations stabilize interactions with hydrophobic binding pockets .

Q. What methodologies assess the compound’s potential for drug development?

  • ADMET Profiling : Computational tools (e.g., SwissADME) predict absorption, distribution, and toxicity.
  • In Vitro Assays : Testing against cytochrome P450 enzymes to evaluate metabolic stability .
  • Target Engagement Studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding to therapeutic targets like kinases .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic vs. computational structural data?

  • Validation via R-Factors : In SHELXL-refined structures, R-values < 5% indicate high reliability .
  • Molecular Dynamics Simulations : Compare computational models (e.g., Gaussian-optimized geometries) with experimental XRD data to identify conformational discrepancies .

Q. Why do solubility studies report varying results across different solvents?

Solubility depends on:

  • Polarity : The compound is highly soluble in DMSO (logP ~2.1) but poorly in water.
  • pH Effects : Protonation of the amine group in acidic buffers increases aqueous solubility . Standardized protocols (e.g., shake-flask method at 25°C) minimize variability .

Methodological Resources

  • SHELX Software : For crystallographic refinement .
  • PubChem Data : Reference molecular properties and synthetic pathways .
  • Safety Protocols : Follow ALADDIN and Ambeed guidelines for hazardous waste management .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl[2-(piperidin-4-yl)ethyl]amine
Reactant of Route 2
Tert-butyl[2-(piperidin-4-yl)ethyl]amine

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